{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine
Description
{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine is a benzylamine derivative featuring a fluorine atom at the para position and a trifluoromethyl (-CF₃) group at the meta position on the aromatic ring. The amine group is substituted with a methyl group, conferring unique electronic and steric properties. This compound is of interest in agrochemical research due to its structural similarity to herbicidal agents, particularly those targeting broadleaf weeds .
Structure
3D Structure
Properties
IUPAC Name |
1-[4-fluoro-3-(trifluoromethyl)phenyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c1-14-5-6-2-3-8(10)7(4-6)9(11,12)13/h2-4,14H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMOYXXJPGBVDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine typically involves multiple stepsThe trifluoromethylation can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The subsequent amination step can be carried out using methylamine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the trifluoromethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Herbicidal Activity of Selected Benzylamine Derivatives
| Compound Substituents | Activity Against Rape | Activity Against Barnyard Grass |
|---|---|---|
| 4-Fluoro-3-(trifluoromethyl)phenyl | Moderate | Weak |
| 4-Chlorobenzyl | Moderate | Weak |
| 4-Methoxyphenyl | Low | None |
| 3,4,5-Trimethoxyphenyl | Low | None |
Physicochemical Properties
- Molecular Weight and Solubility: The target compound has a molecular weight of ~207 g/mol, significantly lower than patent compounds (e.g., m/z 537.4 in ). Lower molecular weight may enhance mobility in plant systems .
Toxicity and Metabolic Considerations
- Amine Substitution: Methyl substitution on the amine reduces toxicity compared to primary amines, as seen in carcinogenicity studies of aromatic amines ().
- Metabolic Stability :
- The -CF₃ group resists metabolic degradation, prolonging environmental persistence. This contrasts with methoxy groups, which are susceptible to demethylation .
Biological Activity
Introduction
{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine is a synthetic organic compound notable for its complex structure, characterized by a phenyl ring substituted with fluorine and trifluoromethyl groups, along with a methylamine functional group. Its molecular formula is C10H10F4N. The presence of multiple fluorine atoms enhances its lipophilicity, which may significantly influence its biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research.
The unique properties of this compound arise from its structural features:
- Fluorine Substitution : The trifluoromethyl group is known to enhance the potency of many pharmacologically active compounds.
- Lipophilicity : Increased lipophilicity can improve membrane permeability, influencing the compound's bioavailability and interaction with biological targets.
While specific mechanisms of action for this compound are not fully elucidated, it is hypothesized that it may interact with various biological targets, including:
- Receptors : Compounds with similar structural features often exhibit significant activity against receptors involved in neurological disorders and cancer.
- Enzymes : The compound may also act as an inhibitor or modulator of certain enzymes, impacting metabolic pathways.
Biological Activity Insights
Research has indicated that compounds bearing the trifluoromethyl group can exhibit diverse biological activities. For instance:
- Neurotransmitter Modulation : Similar compounds have been linked to modulation of neurotransmitter systems, particularly involving NMDA receptors, which play critical roles in neuropsychiatric disorders .
- Anti-Cancer Potential : The structural characteristics suggest potential anti-cancer effects due to interactions with cellular signaling pathways involved in proliferation and apoptosis.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| This compound | Multiple fluorine substituents enhancing lipophilicity | Potential anti-cancer effects |
| 4-Fluoroaniline | Simple structure; well-studied antibacterial properties | Antibacterial |
| Trifluoromethylaniline | Strong electron-withdrawing effects; versatile applications | Varied pharmacological effects |
| N,N-Dimethyl-4-fluoroaniline | Dimethylated for enhanced solubility; used in dyes | Potentially active in various biological contexts |
This table highlights the unique biochemical interactions that may be conferred by the specific combination of functional groups in this compound compared to similar compounds.
Case Studies and Research Findings
- Binding Affinity Studies : Research has demonstrated that derivatives of trifluoromethyl phenyl compounds often exhibit low nanomolar affinities for specific binding sites on receptors such as NMDA. For example, modifications that retain the trifluoromethyl group have shown increased binding affinity compared to their non-fluorinated counterparts .
- Pharmacological Profiles : In studies focusing on the pharmacological profiles of related compounds, it was found that those with multiple substitutions on the phenyl ring exhibited enhanced efficacy against various biological targets, suggesting a potential pathway for drug development .
- Chemical Reactivity : The compound undergoes nucleophilic substitutions and electrophilic aromatic substitutions due to the electron-withdrawing nature of the fluorine substituents. These reactions can lead to the formation of various derivatives that may exhibit altered biological activities or pharmacological profiles.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine?
- Methodological Answer : The synthesis of trifluoromethylphenyl derivatives typically involves nucleophilic substitution, reductive amination, or coupling reactions. For example, analogous compounds (e.g., amidines with trifluoromethyl groups) are synthesized via nitro group reduction using iron powder, followed by formylation and dehydration with phosphorus oxychloride . Characterization often employs H/C NMR, mass spectrometry (MS), and high-resolution MS (HRMS) to confirm structural integrity . Researchers should optimize reaction conditions (e.g., solvent, temperature) based on substituent reactivity.
Q. How can researchers determine the solubility profile of this compound in different solvents?
- Methodological Answer : Solubility testing should follow protocols used for structurally similar amines, such as Fluoxetine derivatives. Data from polar aprotic solvents (e.g., DMSO: >5 mg/mL; water: ~4 mg/mL) and organic solvents (e.g., methanol, acetonitrile) can guide initial experiments . Phase diagrams and saturation concentration measurements via UV-Vis spectroscopy or gravimetric analysis are recommended for precise profiling.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H/C NMR to confirm substitution patterns and methyl/amine group integration .
- Mass Spectrometry : HRMS for exact mass validation and fragmentation pattern analysis .
- X-ray Crystallography : For solid-state structure elucidation, as demonstrated for fluorinated biphenyl amines .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms, as employed by ICReDD, can predict intermediates and transition states. These methods help identify optimal conditions (e.g., catalysts, solvent polarity) and reduce experimental trial-and-error . For example, nucleophilic substitution steps involving trifluoromethyl groups may benefit from computational screening of leaving-group reactivity.
Q. What strategies address contradictions in pharmacological data for trifluoromethylphenyl derivatives?
- Methodological Answer : Systematic comparisons of stereoelectronic effects (e.g., fluorine vs. chlorine substituents) and rigorous validation of target engagement (e.g., serotonin reuptake inhibition assays ) are critical. Researchers should replicate studies under standardized conditions and use orthogonal assays (e.g., SPR, ITC) to confirm binding affinities.
Q. How can the environmental and metabolic stability of this compound be assessed?
- Methodological Answer :
- Environmental Stability : Hydrolysis studies under varying pH/temperature, with LC-MS monitoring of degradation products .
- Metabolic Stability : Liver microsome assays (human/rodent) to evaluate cytochrome P450-mediated oxidation. Fluorine substituents may enhance stability by blocking metabolic hotspots .
Q. What role does the trifluoromethyl group play in modulating biological activity?
- Methodological Answer : The CF group enhances lipophilicity and electron-withdrawing effects, influencing binding to hydrophobic pockets (e.g., enzyme active sites). Comparative studies with non-fluorinated analogs, paired with molecular docking (e.g., AutoDock Vina), can quantify these effects .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments for this compound?
- Methodological Answer : Use log-spaced concentrations (e.g., 1 nM–100 µM) in triplicate, with positive/negative controls (e.g., Fluoxetine for SSRIs ). Nonlinear regression (e.g., Hill equation) calculates EC/IC. Account for solvent interference (e.g., DMSO ≤0.1% v/v).
Q. What statistical approaches resolve variability in spectroscopic or chromatographic data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
